molecular formula C4H3ClN2 B107214 5-Chloropyrimidine CAS No. 17180-94-8

5-Chloropyrimidine

Cat. No. B107214
CAS RN: 17180-94-8
M. Wt: 114.53 g/mol
InChI Key: ZLNPDTOTEVIMMY-UHFFFAOYSA-N
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Description

5-Chloropyrimidine is a halogenated pyrimidine derivative that has garnered interest due to its utility in the synthesis of various chemical compounds, including pharmaceuticals and materials with specific electronic properties. The presence of a chlorine atom on the pyrimidine ring makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of 5-Chloropyrimidine derivatives often involves halogenation reactions where chlorine atoms are introduced into the pyrimidine scaffold. For instance, 5-(2-haloethyl)pyrimidine derivatives are synthesized using phosphoryl chloride, which introduces chlorine atoms into the C-5 side chain . Another approach involves the use of 5-chloro-2,4,6-trifluoropyrimidine as a core scaffold, which is then reacted with nitrogen-centered nucleophiles to create functionalized pyrimidine systems . Additionally, chlorination steps are employed in the synthesis of complex pyrimidine derivatives, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of 5-Chloropyrimidine derivatives. The structure of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione was elucidated using this method, revealing the relative stabilities of its possible isomers . Similarly, the crystal structure of 5-chloro-2-(4-n-hexyloxyphenyl)-pyrimidine was determined, showing a nearly planar molecular conformation .

Chemical Reactions Analysis

5-Chloropyrimidine derivatives undergo various chemical reactions, including nucleophilic aromatic substitution, which is influenced by the activating effect of ring nitrogen and the steric hindrance of the chlorine atom . Regioselective displacements of chlorines and diazotation reactions are also described, allowing for the introduction of structural diversity on the pyrimidine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloropyrimidine derivatives are characterized using spectroscopic methods such as NMR, FT-IR, and MS. For example, the synthesis and spectral characterization of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione provided insights into the vibrational spectra and the effect of solvent polarity on the stability of its isomers . The crystal structure and biological activity of certain derivatives, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, are also studied to understand their potential as anticancer agents .

Scientific Research Applications

Anti-inflammatory Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : The synthesis of pyrimidines involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Textile Industry Applications

  • Scientific Field : Textile Engineering
  • Summary of Application : Cotton fabrics were modified with 2,4,6-trichloropyrimidine (TLP), 2,4-dichloro-5-methoxypyrimidine (DMP), and 2-amino-4,6-dichloropyridine (ADP) to improve their antipilling behavior .
  • Methods of Application : The surface morphology and chemical structure of the modified cotton fabric were characterized by scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) .
  • Results or Outcomes : The modification led to excellent and durable antipilling activity of grade 3–4 even after 10 washes . The heat release rate (HRR) and total heat release (THR) of TLP-modified cotton fabric decreased, indicating improved thermal properties .

Anti-oxidant Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrimidines display a range of pharmacological effects including anti-oxidant activities . The anti-oxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : The synthesis of pyrimidines involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-oxidant effects .

Antiviral Applications

  • Scientific Field : Virology
  • Summary of Application : Pyrimidines have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .
  • Methods of Application : The synthesis of pyrimidines involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .
  • Results or Outcomes : Pyrimidines have been used in the treatment of AIDS .

Antimicrobial Applications

  • Scientific Field : Microbiology
  • Summary of Application : Pyrimidines have found widespread therapeutic applications, including antimicrobial . They are used to treat a variety of bacterial infections .
  • Methods of Application : The synthesis of pyrimidines involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .
  • Results or Outcomes : Pyrimidines have been effective in treating a variety of bacterial infections .

Antimalarial Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrimidines have been used in the treatment of malaria .
  • Methods of Application : The synthesis of pyrimidines involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .
  • Results or Outcomes : Pyrimidines have been effective in treating malaria .

Safety And Hazards

5-Chloropyrimidine is considered hazardous. It is toxic if swallowed, inhaled, or in contact with skin . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Chloropyrimidine are not mentioned in the search results, there is ongoing research into the synthesis and applications of pyrimidine derivatives . This includes the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

5-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2/c5-4-1-6-3-7-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNPDTOTEVIMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878714
Record name PYRIMIDINE, 5-CHLORO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrimidine

CAS RN

17180-94-8
Record name 5-Chloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17180-94-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017180948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIMIDINE, 5-CHLORO-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
486
Citations
K KIKUGAWA, I KAWADA, M ICHINO - Chemical and Pharmaceutical …, 1975 - jstage.jst.go.jp
… 5-Chloropyrimidine nucleosides occur in salmon … 5—chloropyrimidine nucleosides were prepared and the properties of them towards alkali were investigated. 5-Chloropyrimidine …
Number of citations: 19 www.jstage.jst.go.jp
A Van Aerschot, D Everaert, J Balzarini… - Journal of medicinal …, 1990 - ACS Publications
In view of the selective anti-HIV activity of 2', 3'-dideoxy-3'-fluoro-5-chlorouridine (11), a series of eight 2', 3'-dideoxy-5-chloropyrimidines were synthesized and evaluated for their …
Number of citations: 62 pubs.acs.org
C Pierra, JL Imbach, E De Clercq, J Balzarini… - Antiviral research, 2000 - Elsevier
The synthesis and in vitro anti human immunodeficiency virus (HIV) and anti-hepatitis B virus (HBV) activities of some unnatural β-l-nucleoside enantiomers related to the anti-HIV …
Number of citations: 14 www.sciencedirect.com
S Huang, R Li, PJ Connolly, S Emanuel… - Bioorganic & medicinal …, 2007 - Elsevier
… to the nature of the 4-substituent on the 5-chloropyrimidine core, as seen in Table 2. For … -4-(indol-3-yl)-5-chloropyrimidine scaffold is a relatively promiscuous kinase pharmacophore. …
Number of citations: 21 www.sciencedirect.com
W Kaim, N Doslik, S Frantz, T Sixt, M Wanner… - Journal of molecular …, 2003 - Elsevier
Oxidative coupling of 2-aminopyrimidine with LiOCl produces 5-chloro-2,2′-azobis(pyrimidine) and 2,2′-azobis(5-chloropyrimidine) (abcp), both of which were structurally …
Number of citations: 20 www.sciencedirect.com
HY Ye, FR Dai, LY Zhang, ZN Chen - Inorganic chemistry, 2007 - ACS Publications
Reaction of oxo-centered Ru 3 III,III,III precursor [Ru 3 O(OAc) 6 (py) 2 (CH 3 OH)](PF 6 ) (1) with 1 equiv of 2,2‘-azobispyridine (abpy) or 2,2‘-azobis(5-chloropyrimidine) (abcp) induced …
Number of citations: 17 pubs.acs.org
S Brackett, E Waletzky, M Baker, CO Hughes… - The Journal of …, 1946 - JSTOR
… The most active members o series are 2-metanilamido-5-chloropyrimidine (#1), which has been named chloridine, and its bromine and iodine analogues (#2 and #3). These comp are …
Number of citations: 15 www.jstor.org
S Frantz, M Weber, T Scheiring, J Fiedler, C Duboc… - Inorganica chimica …, 2004 - Elsevier
The title compounds are easily reduced to paramagnetic neutral species [(C 5 Me 5 )ClM(μ-L)Re(CO) 3 X] which were characterized as complexes of L − . On further electron addition …
Number of citations: 13 www.sciencedirect.com
J Chesterfield, JFW McOmie, ER Sayer - Journal of the Chemical …, 1955 - pubs.rsc.org
The only three previously unknown chloropyrimidines, namely 4: 5-dichloro-, 2: 4: 5-trichloro-, and 4: 5: 6-trichIoro-pyrimidine, have now been prepared together with 5-bromo-4: 6-…
Number of citations: 42 pubs.rsc.org
TJ Schwan, H Tieckelmann - The Journal of Organic Chemistry, 1964 - ACS Publications
… in cases of nonactivated aryl halides, 2-methyl-5-chloropyrimidine (I) was … Methyl-5-chloropyrimidine (I, 0.97 g.) was added cautiously to the stirredmixture. After the mixture was stirred …
Number of citations: 12 pubs.acs.org

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